
4-Hydroxy-2-methylquinoline-7-carboxylic acid
Vue d'ensemble
Description
4-Hydroxy-2-methylquinoline-7-carboxylic acid is a unique chemical compound with the empirical formula C11H9NO3 . It is a solid substance and has a molecular weight of 203.19 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(O)C1=CC=C(C(O)=C2)C(N=C2C)=C1 . The InChI representation is 1S/C11H9NO3/c1-6-4-10(13)8-3-2-7(11(14)15)5-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 203.19 . The compound’s flash point is not applicable .
Applications De Recherche Scientifique
Photolabile Protecting Groups
Brominated Hydroxyquinoline as a Photolabile Protecting Group : A study introduces a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. This compound exhibits greater efficiency than other caging groups and is useful for the controlled release of biological messengers due to its sensitivity to multiphoton-induced photolysis, increased solubility, and low fluorescence, making it suitable for in vivo applications (Fedoryak & Dore, 2002).
Intramolecular Proton Transfer
Excited-State Intramolecular Double Proton Transfer : Research on 7-Hydroxyquinoline-8-carboxylic acid demonstrated its ability to undergo excited-state intramolecular double proton transfer, resulting in a quinolinone-like tautomer emission. This process highlights the compound's role as an intrinsic proton relay system and its potential applications in studying excited-state dynamics and designing optical materials (Tang et al., 2011).
Mass Spectrometric Analysis
Gas Phase Reaction of Substituted Isoquinolines : A mass spectrometric study of bisubstituted isoquinolines, potential drug candidates, revealed favored gas-phase formations of carboxylic acids after collisional activation. This research provides insights into the structural characterization and behavior of isoquinoline derivatives, crucial for drug development and forensic analysis (Thevis et al., 2008).
Photoluminescence and Semiconductor Properties
Novel Zinc Zero-Dimensional Structure Complex : A study on the complex [Zn(CH3OH)4(MCA)2], where MCA is a derivative of hydroxyquinoline carboxylic acid, demonstrated its solid-state photoluminescence and semiconductor properties. The findings suggest potential applications in optoelectronics and materials science (Yi et al., 2019).
Antioxidative or Prooxidative Effects
Effect of 4-Hydroxyquinoline Derivatives on Free-Radical-Initiated Hemolysis : A study explored the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes. This research contributes to understanding the structure-activity relationships of quinoline derivatives, relevant for developing antioxidant therapies (Liu et al., 2002).
Safety and Hazards
The safety information available indicates that 4-Hydroxy-2-methylquinoline-7-carboxylic acid is a non-combustible solid . It has a WGK of 3 . The flash point is not applicable . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Mécanisme D'action
Target of Action
It is known that this compound can be used as an intermediate in the synthesis of a wide range of medicinally important compounds .
Mode of Action
It is likely that the compound interacts with its targets in a manner that is dependent on the specific biological context and the nature of the synthesized medicinally important compounds .
Biochemical Pathways
It is known that quinoline derivatives have diverse biological and pharmaceutical activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that the compound can be used as an intermediate in the synthesis of medicinally important compounds, suggesting that its effects would be dependent on the specific compounds that are synthesized .
Analyse Biochimique
Biochemical Properties
4-Hydroxy-2-methylquinoline-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways . For instance, it may act as an inhibitor of certain enzymes, thereby modulating their activity and influencing metabolic flux. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of enzymes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of enzymes, leading to inhibition or activation of their activity . This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of various metabolites. For example, it may inhibit enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biological effects. The transport and distribution of this compound are critical for its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows it to interact with specific enzymes and proteins within these compartments. For example, this compound may localize to the mitochondria, where it can modulate the activity of mitochondrial enzymes and influence cellular metabolism .
Propriétés
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(13)8-3-2-7(11(14)15)5-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZBIMQXWLFCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589887 | |
| Record name | 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950236-91-6 | |
| Record name | 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


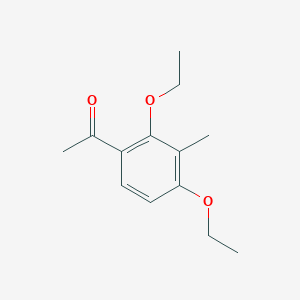

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate](/img/structure/B1627847.png)

![2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3-difluoroprop-2-enoic acid](/img/structure/B1627849.png)
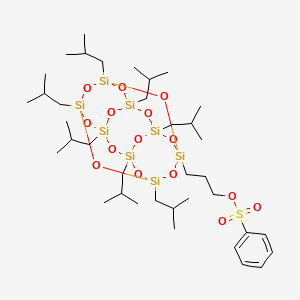
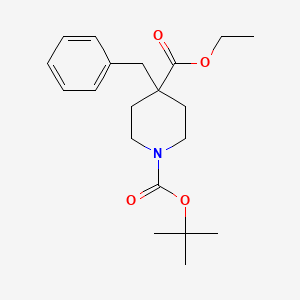
![N-[1-[[1-[[5-(Diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride](/img/structure/B1627854.png)
![1-[(Propan-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627859.png)
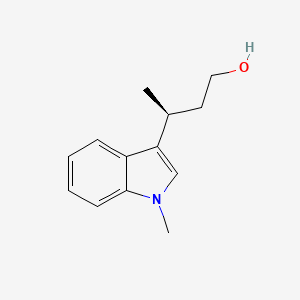
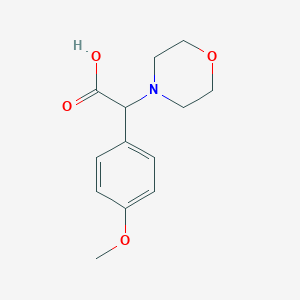
![(3,4-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1627862.png)
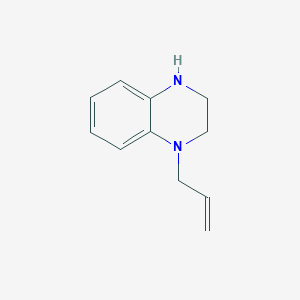
![6-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1627866.png)
